molecular formula C23H26ClN3O2 B11163307 N-(1-benzyl-4-piperidyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(1-benzyl-4-piperidyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11163307
M. Wt: 411.9 g/mol
InChI Key: ZQIMOHWIJKBCEN-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C23H26ClN3O2 and its molecular weight is 411.9 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-benzyl-4-piperidyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural components, including a pyrrolidine ring and a piperidine moiety, suggest various biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H26ClN3O2, with a molecular weight of 411.9 g/mol. The unique combination of functional groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Property Details
Molecular FormulaC23H26ClN3O2
Molecular Weight411.9 g/mol
Structural FeaturesPyrrolidine, Piperidine

Antitumor Properties

Research indicates that compounds similar to this compound exhibit antitumor activity . The presence of the piperidine and pyrrolidine rings is associated with enhanced interactions with biological targets such as enzymes or receptors involved in tumor progression. For instance, studies have shown that modifications in the structure can lead to improved binding affinities to cancer-related receptors, suggesting potential use in cancer therapies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . The chlorophenyl group enhances its ability to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds reveal that specific structural features significantly influence biological activity. For example, the introduction of different substituents on the piperidine ring has been shown to improve binding potency from micromolar to low nanomolar ranges in receptor antagonism studies .

Key Findings from SAR Studies:

  • N-(alkyl)benzylpiperidine : Essential pharmacophore for selective CCR3 antagonists.
  • Ureidoalkyl Substituents : Enhance binding potency significantly.

The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes. Techniques such as molecular docking have been employed to elucidate these interactions, revealing that the compound may act as an antagonist or inhibitor in various pathways relevant to tumor growth and microbial resistance .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Cancer Treatment : A study demonstrated that derivatives of the compound could inhibit tumor cell proliferation in vitro by targeting specific signaling pathways involved in cell growth .
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed significant inhibition zones, supporting its use as an antimicrobial agent .

Scientific Research Applications

Analgesic Activity

Research indicates that compounds similar to N-(1-benzyl-4-piperidyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide exhibit analgesic properties. Studies have shown that piperidine derivatives can modulate pain pathways and may serve as potent analgesics in treating chronic pain conditions.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives could significantly reduce pain responses in animal models, suggesting a potential application for human pain management .

Antidepressant Effects

The compound's structure suggests potential interactions with neurotransmitter systems implicated in mood regulation. Preliminary studies have indicated that related piperidine compounds may exhibit antidepressant properties by modulating serotonin and norepinephrine levels.

Case Study : A clinical trial involving similar compounds showed a marked improvement in depression scores among participants after administration over several weeks .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. The modulation of inflammatory pathways through PPAR (peroxisome proliferator-activated receptors) has been highlighted as a significant mechanism of action.

Data Table: Anti-inflammatory Effects

CompoundMechanism of ActionModel UsedResult
This compoundPPAR agonismMurine modelReduced inflammatory markers
Similar Piperidine DerivativeCOX inhibitionIn vitroDecreased prostaglandin levels

Toxicological Studies

Toxicology assessments are crucial for understanding the safety profile of this compound. Studies indicate that while the compound exhibits therapeutic potential, it also presents risks associated with toxicity at higher doses.

Case Study : Toxicological evaluations have revealed that doses exceeding 50 mg/kg can lead to adverse effects in animal models, emphasizing the need for careful dose management in therapeutic applications .

Properties

Molecular Formula

C23H26ClN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26ClN3O2/c24-19-7-4-8-21(14-19)27-16-18(13-22(27)28)23(29)25-20-9-11-26(12-10-20)15-17-5-2-1-3-6-17/h1-8,14,18,20H,9-13,15-16H2,(H,25,29)

InChI Key

ZQIMOHWIJKBCEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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